
(3-Bromobenzoylpyridine)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromobenzoylpyridine)thiosemicarbazone is a compound that belongs to the family of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of a bromine atom on the benzoyl ring and a thiosemicarbazone moiety attached to the pyridine ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3-Bromobenzoylpyridin)thiosemicarbazon erfolgt in der Regel durch die Reaktion von 3-Brombenzoylchlorid mit 2-Pyridincarboxaldehyd in Gegenwart von Thiosemicarbazid. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für (3-Bromobenzoylpyridin)thiosemicarbazon nicht gut dokumentiert sind, umfasst der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Lösungsmittelrückgewinnung und die Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (3-Bromobenzoylpyridin)thiosemicarbazon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Das Bromatom am Benzoylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.
Reduktion: Bildung des entsprechenden Amins.
Substitution: Bildung substituierter Benzoylpyridinderivate.
Wissenschaftliche Forschungsanwendungen
Biologie: Untersucht auf seine antimikrobiellen und antiviralen Eigenschaften.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von (3-Bromobenzoylpyridin)thiosemicarbazon umfasst seine Fähigkeit, Metallionen zu chelatisieren, was verschiedene biologische Prozesse beeinträchtigen kann. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, was zu einer Störung der Zellfunktionen führt. In Krebszellen induziert es Apoptose durch die Erzeugung reaktiver Sauerstoffspezies (ROS) und die Aktivierung von Caspase-Signalwegen .
Ähnliche Verbindungen:
- Benzophenon-Thiosemicarbazonderivate
- Thiophen-Thiosemicarbazonderivate
- Pyridin-Thiosemicarbazonderivate
- Fluoren-Thiosemicarbazonderivate
Vergleich: (3-Bromobenzoylpyridin)thiosemicarbazon ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine biologische Aktivität im Vergleich zu anderen Thiosemicarbazonderivaten verstärkt. Das Bromatom erhöht die Lipophilie der Verbindung und verbessert so ihre Fähigkeit, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren .
Wirkmechanismus
The mechanism of action of (3-Bromobenzoylpyridine)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can inhibit enzymes by binding to their active sites, leading to the disruption of cellular functions. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
- Benzophenone thiosemicarbazone derivatives
- Thiophene thiosemicarbazone derivatives
- Pyridine thiosemicarbazone derivatives
- Fluorene thiosemicarbazone derivatives
Comparison: (3-Bromobenzoylpyridine)thiosemicarbazone is unique due to the presence of the bromine atom, which enhances its biological activity compared to other thiosemicarbazone derivatives. The bromine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C13H11BrN4S |
|---|---|
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
[(Z)-[(3-bromophenyl)-pyridin-3-ylmethylidene]amino]thiourea |
InChI |
InChI=1S/C13H11BrN4S/c14-11-5-1-3-9(7-11)12(17-18-13(15)19)10-4-2-6-16-8-10/h1-8H,(H3,15,18,19)/b17-12- |
InChI-Schlüssel |
DPTPEKAUCAAQNG-ATVHPVEESA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)/C(=N/NC(=S)N)/C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




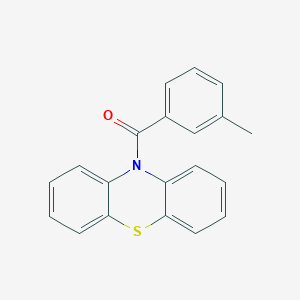
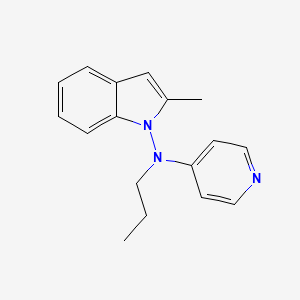
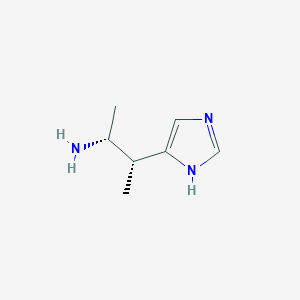
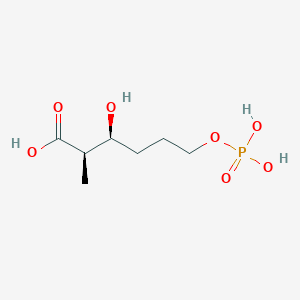

![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)

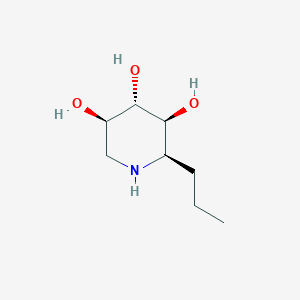

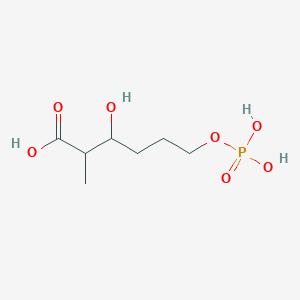
![2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine](/img/structure/B10838207.png)

